2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid
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Overview
Description
2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid: is a synthetic organic compound that features a pyrazole ring substituted with difluoroethyl and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl and iodine substituents. The final step involves the acetic acid functionalization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as azides or thiols.
Scientific Research Applications
Chemistry
In chemistry, 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceuticals. The presence of difluoroethyl and iodine groups can enhance the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2,2-difluoroethyl)-4-chloro-1H-pyrazol-3-yl]acetic acid
- [1-(2,2-difluoroethyl)-4-bromo-1H-pyrazol-3-yl]acetic acid
- [1-(2,2-difluoroethyl)-4-fluoro-1H-pyrazol-3-yl]acetic acid
Uniqueness
Compared to its analogs, 2-[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid is unique due to the presence of the iodine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)-4-iodopyrazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2IN2O2/c8-6(9)3-12-2-4(10)5(11-12)1-7(13)14/h2,6H,1,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSBNQPATHTHFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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